molecular formula C30H26O12 B083686 Procyanidin B5 CAS No. 12798-57-1

Procyanidin B5

Cat. No.: B083686
CAS No.: 12798-57-1
M. Wt: 578.5 g/mol
InChI Key: GMISZFQPFDAPGI-CVJZBMGUSA-N
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Description

Procyanidin B5 is a type of proanthocyanidin, specifically a B-type proanthocyanidin. It is a dimer composed of two epicatechin molecules linked by a 4β→6 bond. This compound is naturally found in various plants, including grape seeds, Hibiscus cannabinus (kenaf) root and bark, and black chokeberries (Aronia melanocarpa). It is also present in cocoa beans and chocolate .

Preparation Methods

Synthetic Routes and Reaction Conditions: Procyanidin B5 can be synthesized through the polymerization of flavan-3-ol units, such as catechin and epicatechin. The synthesis involves the formation of a bond between the fourth and sixth carbon atoms of the epicatechin units. This process can be facilitated by using catalysts and specific reaction conditions to ensure the correct linkage and polymerization.

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from natural sources. Techniques such as column chromatography, high-pressure liquid chromatography, and countercurrent chromatography are commonly used to isolate and purify this compound from plant materials. These methods ensure high purity and yield of the compound .

Chemical Reactions Analysis

Types of Reactions: Procyanidin B5 undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: this compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under controlled conditions.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Substitution reactions may involve reagents like halogens or alkylating agents to introduce new functional groups.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinones, while reduction can yield dihydro derivatives .

Scientific Research Applications

Procyanidin B5 has a wide range of scientific research applications due to its bioactive properties:

Mechanism of Action

Procyanidin B5 exerts its effects through several mechanisms:

Comparison with Similar Compounds

Procyanidin B5 is part of a larger group of proanthocyanidins, which include other similar compounds such as:

    Procyanidin B1: An epicatechin-(4β→8)-epicatechin dimer.

    Procyanidin B2: An epicatechin-(4β→8)-catechin dimer.

    Procyanidin B3: A catechin-(4α→8)-catechin dimer.

    Procyanidin B4: A catechin-(4α→8)-epicatechin dimer.

Uniqueness: this compound is unique due to its specific 4β→6 linkage between epicatechin units, which distinguishes it from other procyanidins with different linkages and structural configurations .

Properties

IUPAC Name

(2R,3R)-2-(3,4-dihydroxyphenyl)-6-[(2R,3R,4S)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-4-yl]-3,4-dihydro-2H-chromene-3,5,7-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26O12/c31-13-7-19(36)24-23(8-13)42-30(12-2-4-16(33)18(35)6-12)28(40)26(24)25-20(37)10-22-14(27(25)39)9-21(38)29(41-22)11-1-3-15(32)17(34)5-11/h1-8,10,21,26,28-40H,9H2/t21-,26-,28-,29-,30-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GMISZFQPFDAPGI-CVJZBMGUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC2=C1C(=C(C(=C2)O)C3C(C(OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)C6=CC(=C(C=C6)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H]([C@H](OC2=C1C(=C(C(=C2)O)[C@@H]3[C@H]([C@H](OC4=CC(=CC(=C34)O)O)C5=CC(=C(C=C5)O)O)O)O)C6=CC(=C(C=C6)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26O12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00155761
Record name Procyanidin B5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00155761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

578.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12798-57-1
Record name Procyanidin B5
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=12798-57-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Procyanidin B5
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012798571
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Procyanidin B5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00155761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Procyanidin B5
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/W51N19H6K6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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